1-(2,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
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Overview
Description
1-(2,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one is a synthetic organic compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups, a triazole ring, and a sulfanyl group
Scientific Research Applications
Chemistry
In chemistry, 1-(2,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one typically involves the following steps:
Formation of the Phenyl Intermediate: The starting material, 2,4-dihydroxybenzaldehyde, undergoes a condensation reaction with an appropriate reagent to form the phenyl intermediate.
Introduction of the Triazole Ring: The phenyl intermediate is then reacted with a triazole precursor, such as 5-methyl-1,2,4-triazole-3-thiol, under suitable conditions to introduce the triazole ring.
Final Coupling Reaction: The final step involves coupling the triazole-substituted intermediate with an ethanone derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups on the phenyl ring and the triazole moiety may form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The sulfanyl group can also participate in redox reactions, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dihydroxyphenyl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one: Lacks the methyl group on the triazole ring.
1-(2,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethan-1-one: Contains a thioether linkage instead of a sulfanyl group.
Uniqueness
1-(2,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. The methyl group on the triazole ring also differentiates it from similar compounds, potentially affecting its interaction with biological targets.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-6-12-11(14-13-6)18-5-10(17)8-3-2-7(15)4-9(8)16/h2-4,15-16H,5H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTXKGWXWZKULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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